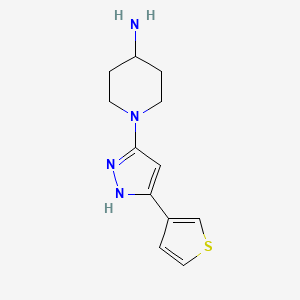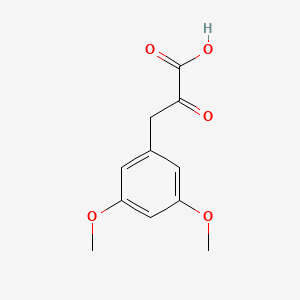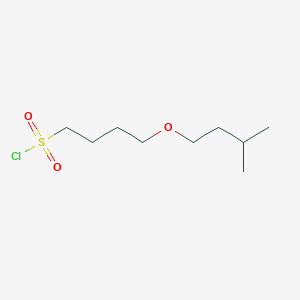
1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step often involves the formation of the piperidine ring through a reductive amination process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.
Aplicaciones Científicas De Investigación
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with the thiophene ring in a different position.
1-(3-(Furan-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine is unique due to the specific arrangement of its heterocyclic rings, which can impart distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H16N4S |
|---|---|
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
1-(5-thiophen-3-yl-1H-pyrazol-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H16N4S/c13-10-1-4-16(5-2-10)12-7-11(14-15-12)9-3-6-17-8-9/h3,6-8,10H,1-2,4-5,13H2,(H,14,15) |
Clave InChI |
FKXSKNBZKBBPKL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)C2=NNC(=C2)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)


![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)

![[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526150.png)



